![molecular formula C6H7NO2 B100519 1-Cyanoallyl acetate CAS No. 15667-63-7](/img/structure/B100519.png)
1-Cyanoallyl acetate
Overview
Description
Synthesis Analysis
The synthesis of cyanoacetate derivatives can be achieved through various methods. For instance, the synthesis of optically active cyanohydrin acetates from aldehydes has been developed using a one-pot method involving quinidine-catalyzed transhydrocyanation coupled with lipase-catalyzed kinetic resolution . Another approach involves the use of 1-ethyl-3-methylimidazolium acetate as an organocatalyst for the cyanosilylation of carbonyl compounds with trimethylsilyl cyanide . These methods highlight the versatility and efficiency of synthesizing cyanoacetate derivatives under mild conditions.
Molecular Structure Analysis
The molecular structure of cyanoacetate derivatives can be complex and is often determined using spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate was determined, revealing that the 1,3-dithiane ring adopts a twist-boat conformation . Similarly, the structures of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate and its derivatives were elucidated, showing intramolecular hydrogen bonding .
Chemical Reactions Analysis
Cyanoacetate derivatives participate in various chemical reactions. The [1-cyano-2-(2-iodophenyl)]ethylidene group has been used as an acetal-protecting group for carbohydrate thioglycoside donors, showing strong beta-selectivity and undergoing tin-mediated radical fragmentation to yield beta-rhamnopyranosides . Additionally, acetate has been used as a nucleophile in the cyclization of 1,6-enynes under palladium(II) catalysis to synthesize five-membered carbo- and heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacetate derivatives are influenced by their functional groups and molecular structure. For instance, the presence of the cyano group can affect the compound's reactivity and polarity. The enzymatic kinetic resolution of cyanohydrin acetates has been used to obtain chiral compounds with potential applications in synthesis, such as the preparation of (S)-(-)-frontalin . The reactivity of ethanediyl S,S-acetals in cyclohexanone derivatives has been explored, leading to the synthesis of 1,4-benzodithians .
Scientific Research Applications
Palladium-Catalyzed Acetalization and Synthesis of Cyanovinyl Ketones
1-Cyanoallyl acetate is used in palladium(II)-catalyzed acetalization processes. In a study by Hosokawa, Aoki, and Murahashi (1992), α-Cyanoallyl acetate was acetalized to produce 1-cyano-3,3-dimethoxypropyl acetate. This compound was further utilized to synthesize 2-cyanovinyl ketones, which are valuable in various chemical syntheses (Hosokawa, Aoki, & Murahashi, 1992).
Enzymatic Kinetic Resolution and Synthesis of (S)-(-)-Frontalin
Ohta, Kimura, Sugano, and Sugai (1989) demonstrated the enzymatic kinetic resolution of this compound using Pichia miso, which selectively hydrolyzed one enantiomer. The resultant chiral compound was then converted to (S)-(-)-Frontalin, a significant compound in organic synthesis (Ohta, Kimura, Sugano, & Sugai, 1989).
Palladium-Catalyzed Rearrangement and Synthesis of Furans
Mandai, Hashio, Goto, and Kawada (1981) researched the palladium-catalyzed rearrangement of α-cyanoallylic acetates to produce γ-acetoxy-α,β-unsaturated nitriles. These compounds were then transformed into furan derivatives, which are prevalent in natural products (Mandai, Hashio, Goto, & Kawada, 1981).
Use in Enzymatic Production of Pyrethroid Components
Chrisochoou, Schaber, and Stephan (1997) studied the enzymatic production of pyrethroid components using racemic α-cyano-m-phenoxybenzyl acetate. This work highlights this compound's potential in the synthesis of important insecticide components (Chrisochoou, Schaber, & Stephan, 1997).
Application in Organic Synthesis and Catalysis
In the field of organic synthesis and catalysis, this compound plays a crucial role. For instance, Ullah et al. (2017) utilized 1-ethyl-3-methylimidazolium acetate as an organocatalyst for cyanosilylation of carbonyl compounds, demonstrating the versatility of acetate derivatives in organic reactions (Ullah et al., 2017).
Photochemical Applications
Davis et al. (2009) explored the sensitivity of a quinoline photoremovable protecting group, which is relevant in the context of photochemical reactions involving acetate derivatives like this compound (Davis et al., 2009).
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are currently unknown
Biochemical Pathways
It is known that acetyl-coa, a related compound, plays a crucial role in many biochemical pathways, including the acetyl coa pathway . This pathway is ancient and is involved in the fixation of CO2
Result of Action
It has been found to be non-mutagenic in bacteria according to the oecd 471 ames test This suggests that it does not cause genetic mutations in these organisms
properties
IUPAC Name |
1-cyanoprop-2-enyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-3-6(4-7)9-5(2)8/h3,6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHLEOUIWVWVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015438 | |
Record name | 1-Cyanoallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3-Butenenitrile, 2-(acetyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
15667-63-7 | |
Record name | Acrolein cyanohydrin acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15667-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butenenitrile, 2-(acetyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015667637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15667-63-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Butenenitrile, 2-(acetyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Cyanoallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyanoallyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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